molecular formula C14H24BrCl2N3O2 B12695986 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride CAS No. 4093-36-1

4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride

Cat. No.: B12695986
CAS No.: 4093-36-1
M. Wt: 417.2 g/mol
InChI Key: SKHOWCACHDSDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes an amino group, a bromo substituent, and a methoxybenzamide moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride typically involves multiple steps. One common method includes the bromination of 2-methoxybenzamide followed by the introduction of the diethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzamide ring.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the bromo substituent with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
  • 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-o-anisamide

Uniqueness

Compared to similar compounds, 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for certain research applications where these properties are essential.

Properties

CAS No.

4093-36-1

Molecular Formula

C14H24BrCl2N3O2

Molecular Weight

417.2 g/mol

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride

InChI

InChI=1S/C14H22BrN3O2.2ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H

InChI Key

SKHOWCACHDSDPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl.Cl

Related CAS

4093-35-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.